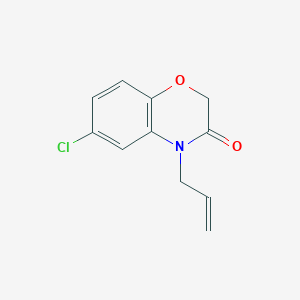![molecular formula C15H17N3S B253935 Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253935.png)
Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in certain studies.
Mecanismo De Acción
The mechanism of action of Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce the production of reactive oxygen species, which can cause cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for research on Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on specific enzymes and pathways. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo, as well as its potential for use in other areas of scientific research.
Métodos De Síntesis
The synthesis of Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been achieved using various methods, including the reaction of 2-aminobenzothiazole with isopentyl bromide and sodium azide. Another method involves the reaction of 2-aminobenzothiazole with isopentyl bromide and sodium azide, followed by the reaction with sulfur.
Aplicaciones Científicas De Investigación
Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C15H17N3S |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
1-(3-methylbutylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C15H17N3S/c1-11(2)9-10-19-15-17-16-14-8-7-12-5-3-4-6-13(12)18(14)15/h3-8,11H,9-10H2,1-2H3 |
Clave InChI |
RRLQAQSKXWARPM-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=NN=C2N1C3=CC=CC=C3C=C2 |
SMILES canónico |
CC(C)CCSC1=NN=C2N1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)
![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)